2-HYDROXY-6-METHYL-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
2-HYDROXY-6-METHYL-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered attention in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-6-METHYL-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-6-methylpyrimidine with 4-phenylpiperazine in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-6-METHYL-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-HYDROXY-6-METHYL-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A reversible cholinesterase inhibitor.
Galantamine: An alkaloid that also inhibits acetylcholinesterase.
Uniqueness
2-HYDROXY-6-METHYL-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific structural features, such as the sulfonyl group and the phenylpiperazine moiety, which contribute to its selective inhibition of acetylcholinesterase .
Properties
IUPAC Name |
6-methyl-5-(4-phenylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-11-13(14(20)17-15(21)16-11)24(22,23)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H2,16,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCXFSWKYQOLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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